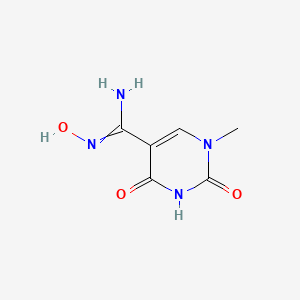
N'-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-1-méthyl-2,4-dioxopyrimidine-5-carboximidamide: est un dérivé de la pyrimidine. Les pyrimidines sont une classe de composés organiques aromatiques hétérocycliques similaires à la pyridine. Elles sont largement reconnues pour leur rôle important dans la structure des acides nucléiques, tels que l'ADN et l'ARN, où elles constituent la base des nucléotides cytosine, thymine et uracile .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du N’-hydroxy-1-méthyl-2,4-dioxopyrimidine-5-carboximidamide implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction d'un amide approprié avec un nitrile en présence d'une base, suivie d'une hydrolyse et d'une cyclisation subséquente .
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés pour assurer la cohérence et la pureté. Le processus comprend généralement des étapes telles que le mélange, le chauffage et le refroidissement dans des conditions contrôlées pour obtenir le rendement souhaité .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le composé peut subir des réactions d'oxydation, souvent facilitées par des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants:
Oxydation: Peroxyde d'hydrogène, permanganate de potassium.
Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution: Divers nucléophiles en fonction de la substitution souhaitée.
Principaux produits formés: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des dérivés aminés .
Applications de la recherche scientifique
Chimie: Le N’-hydroxy-1-méthyl-2,4-dioxopyrimidine-5-carboximidamide est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes. Il sert de précurseur dans le développement de divers composés hétérocycliques .
Biologie: En recherche biologique, ce composé est étudié pour ses interactions potentielles avec les acides nucléiques et les protéines. Il est utilisé dans des tests pour étudier les activités enzymatiques et les affinités de liaison .
Médecine: Le composé a des applications thérapeutiques potentielles en raison de sa similarité structurale avec les nucléotides. Il est exploré pour ses propriétés antivirales, anticancéreuses et antimicrobiennes .
Industrie: Dans le secteur industriel, le N’-hydroxy-1-méthyl-2,4-dioxopyrimidine-5-carboximidamide est utilisé dans la production de produits pharmaceutiques et d'agrochimiques. Il est également utilisé dans la synthèse de colorants et de pigments .
Mécanisme d'action
Le mécanisme d'action du N’-hydroxy-1-méthyl-2,4-dioxopyrimidine-5-carboximidamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui conduit à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la réplication de l'ADN, ce qui lui confère des propriétés antivirales ou anticancéreuses .
Applications De Recherche Scientifique
Chemistry: N’-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It is used in assays to investigate enzyme activities and binding affinities .
Medicine: The compound has potential therapeutic applications due to its structural similarity to nucleotides. It is explored for its antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, N’-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide is used in the production of pharmaceuticals and agrochemicals. It is also utilized in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of N’-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .
Comparaison Avec Des Composés Similaires
Composés similaires:
N-Hydroxy-1,2,4-oxadiazole-5-formamides: Ces composés partagent un groupe hydroxyle similaire et sont étudiés pour leur potentiel en tant qu'inhibiteurs enzymatiques.
Unicité: Le N’-hydroxy-1-méthyl-2,4-dioxopyrimidine-5-carboximidamide est unique en raison de son arrangement spécifique de groupes fonctionnels, qui confère une réactivité chimique et une activité biologique distinctes. Sa capacité à interagir avec les acides nucléiques et les protéines en fait un composé précieux dans diverses applications de recherche et industrielles .
Propriétés
IUPAC Name |
N'-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-10-2-3(4(7)9-13)5(11)8-6(10)12/h2,13H,1H3,(H2,7,9)(H,8,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQMYFQUKOXIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)






![4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B11820254.png)

![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)

